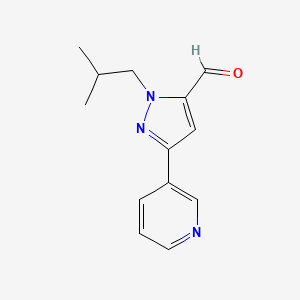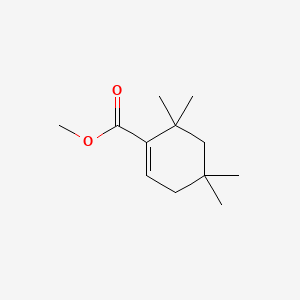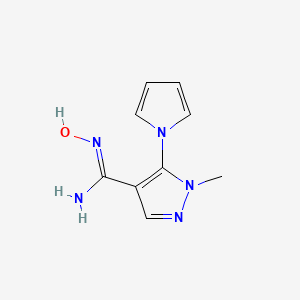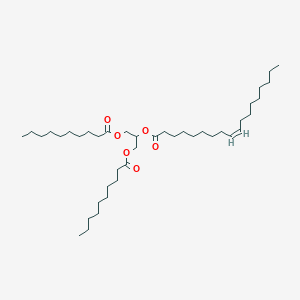
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is an ester compound formed from oleic acid and decanoic acid It is a type of triglyceride, which is a common form of fat found in the human body and various foods
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of oleic acid with glycerol to form (Z)-2-(Oleoyloxy)propane-1,3-diol. This intermediate is then reacted with decanoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and selective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst like sodium methoxide.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Oleic acid, decanoic acid, and glycerol.
Transesterification: Methyl or ethyl esters of oleic and decanoic acids.
Applications De Recherche Scientifique
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, its hydrolysis products, oleic acid and decanoic acid, can act as signaling molecules and metabolic intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triolein: A triglyceride composed of three oleic acid molecules.
Tricaprin: A triglyceride composed of three decanoic acid molecules.
Glyceryl trioleate: Another triglyceride with three oleic acid molecules.
Uniqueness
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its mixed fatty acid composition, combining both oleic and decanoic acids. This combination imparts distinct physical and chemical properties, such as melting point and solubility, making it suitable for specific applications where other triglycerides may not be as effective.
Propriétés
Formule moléculaire |
C41H76O6 |
|---|---|
Poids moléculaire |
665.0 g/mol |
Nom IUPAC |
1,3-di(decanoyloxy)propan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-14-11-8-5-2)37-46-40(43)34-31-28-25-15-12-9-6-3/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
Clé InChI |
GYZXBDWUMFYTQW-VXPUYCOJSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





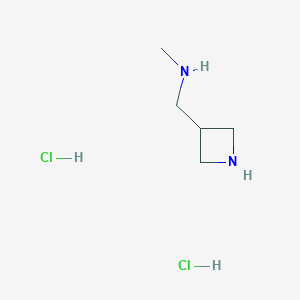
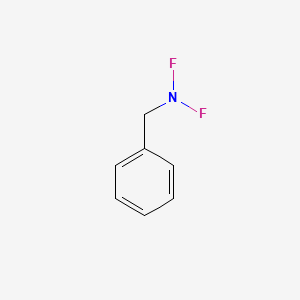
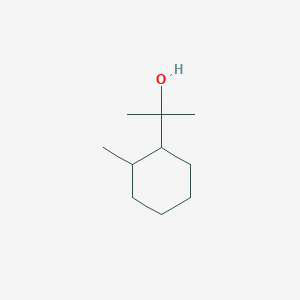
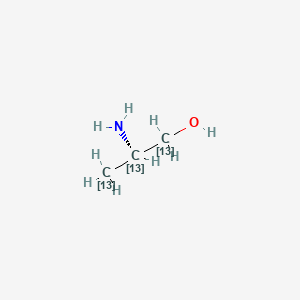



![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
